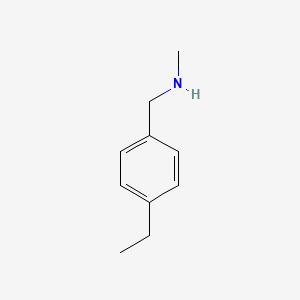

N-Methyl-4-ethylbenzylamine

Description

Contextualizing N-Methyl-4-ethylbenzylamine within the Scope of Substituted Benzylamines

Substituted benzylamines represent a fundamentally important class of compounds in organic chemistry. They are characterized by a benzyl (B1604629) group attached to a nitrogen atom, with various substituents on either the aromatic ring or the nitrogen itself. These compounds are frequently found as core structural motifs in a wide array of biologically active molecules and serve as critical building blocks for the synthesis of pharmaceuticals. chemistryviews.org

The synthesis of substituted benzylamines can be achieved through several established chemical routes. Common methods include the reductive amination of aldehydes, the direct amination of alcohols, and the reduction of oxime ethers. researchgate.net More advanced and practical methods have also been developed, such as the copper-catalyzed cross-dehydrogenative coupling of alkylarenes, which provides a direct pathway to α-substituted primary benzylamines. chemistryviews.orgacs.org This particular method is noted for its practicality, scalability, and tolerance to air and moisture. chemistryviews.orgacs.org Furthermore, palladium-catalyzed reactions have been employed to achieve the regioselective functionalization of arenes, enabling the construction of multiply-substituted benzylamines that would otherwise be challenging to synthesize. rsc.org The versatility of these synthetic strategies underscores the importance of the benzylamine (B48309) scaffold in creating diverse and complex molecular architectures.

Rationale for Investigating this compound: Bridging Structural Homologs and Emerging Applications

The specific investigation of this compound is driven by its position as a structural analog to other well-studied benzylamines. By modifying the substitution pattern on the basic N-methylbenzylamine structure, researchers can systematically probe how changes in molecular architecture—such as the addition of an ethyl group at the para position of the benzene (B151609) ring—influence the compound's chemical properties and reactivity. This comparative analysis is crucial for developing a deeper understanding of structure-property relationships within this class of compounds.

Table 2: Comparison of this compound with Structural Homologs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from this compound |

|---|---|---|---|

| Benzylamine | C7H9N | 107.15 | Primary amine; no N-methyl or C-ethyl group |

| N-Methylbenzylamine | C8H11N | 121.18 | No para-ethyl group on the benzene ring |

| N-Ethylbenzylamine | C9H13N | 135.21 lookchem.com | Ethyl group on nitrogen instead of methyl; no para-ethyl group on the ring |

| 4-Ethylbenzylamine (B1588055) | C9H13N | 135.21 chemsrc.com | Primary amine; no N-methyl group |

| This compound | C10H15N | 149.24 fishersci.se | Reference compound |

While primarily used as a building block in organic synthesis, this compound is also finding relevance in novel and advanced technological applications. chembk.comevitachem.com For instance, research into high-density data storage using synthetic polymers has identified the this compound moiety as a component of interest. theses.fr In this context, the specific chemical properties of this group were studied in relation to the stability and cleavage of polymer chains used for encoding digital information, highlighting a potential application far removed from traditional chemical synthesis. theses.fr The broader ethylbenzylamine scaffold has also appeared in medicinal chemistry research, such as the use of 4-bromo-2-ethylbenzylamine in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), suggesting the potential utility of such structures in designing therapeutic agents. lib4ri.ch These emerging lines of inquiry demonstrate that this compound serves not only as a tool for fundamental chemical studies but also as a component in the development of next-generation technologies and materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSDSVXBTRWEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366178 | |

| Record name | N-Methyl-4-ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568577-84-4 | |

| Record name | N-Methyl-4-ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways Involving the N Methyl 4 Ethylbenzylamine Moiety

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in N-Methyl-4-ethylbenzylamine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a range of reactions where it attacks electron-deficient centers.

This compound and similar secondary amines are known to participate in nucleophilic substitution reactions. cymitquimica.com In these reactions, the amine acts as a nucleophile, displacing a leaving group on an electrophilic substrate. For instance, secondary amines can react with alkyl halides in SN2 reactions. masterorganicchemistry.com However, the reactivity can lead to the formation of tertiary amines and subsequently quaternary ammonium (B1175870) salts if the conditions are not carefully controlled. libretexts.org

The Gabriel synthesis offers a method for producing primary amines that avoids over-alkylation by using a phthalimide (B116566) anion as the nitrogen source. libretexts.org While not directly a reaction of this compound, this illustrates the challenges of controlling nucleophilic substitution with simple amines.

The nucleophilicity of the amine is influenced by steric hindrance and electronic effects. The presence of the benzyl (B1604629) and methyl groups around the nitrogen in this compound can sterically hinder its approach to a sterically crowded electrophile. masterorganicchemistry.com

Table 1: Reactivity of Amines in Nucleophilic Substitution

| Reactant | Nucleophile | Reaction Type | Key Considerations |

|---|---|---|---|

| Alkyl Halide | Secondary Amine (e.g., this compound) | SN2 | Potential for over-alkylation to form tertiary amines and quaternary ammonium salts. libretexts.org |

| Alkyl Halide | Phthalimide Anion | SN2 | A method to synthesize primary amines while avoiding over-alkylation (Gabriel Synthesis). libretexts.org |

| 2,4-Dinitrochlorobenzene | Amine | Nucleophilic Aromatic Substitution (SNAr) | The aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com |

Amides are fundamental functional groups in chemistry and biology. rsc.org The synthesis of amides often involves the reaction of an amine with a carboxylic acid or its derivative. This compound can act as the nucleophilic amine component in these reactions.

One common method for amide formation is the condensation of a carboxylic acid and an amine, often facilitated by a coupling reagent. For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide array of carboxylic acids with various amines. acs.org In such reactions, this compound would attack the activated carbonyl carbon of the carboxylic acid, leading to the formation of the corresponding N-methyl-N-(4-ethylbenzyl)amide.

Research has shown that secondary amines like N-methylbenzylamine react efficiently in amidation reactions. rsc.org For instance, in the acceptorless dehydrogenative coupling of aryl epoxides and amines catalyzed by ruthenium pincer complexes, N-methylbenzylamine was found to work well, yielding the corresponding amide product. rsc.org This highlights the utility of the N-methylbenzylamine moiety as a nucleophile in forming amide bonds under various catalytic conditions.

The reactivity in amidation can be influenced by the steric bulk of the amine. While N-methylbenzylamine derivatives participate readily, highly hindered amines may react more slowly or require more forcing conditions.

Table 2: Examples of Amidation Reactions Involving Benzylamine (B48309) Derivatives

| Carboxylic Acid/Derivative | Amine | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Various Carboxylic Acids | Various Amines | B(OCH₂CF₃)₃ | Amide acs.org |

| Aryl Epoxides | N-methylbenzylamine | Ruthenium Pincer Complex | Amide rsc.org |

| Carboxylic Acids | Amino Acids | Coupling Reagents | Peptides/Amides acs.org |

Electrophilic Aromatic Substitution on the Phenyl Ring in Substituted Benzylamines

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. pressbooks.pub In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The substituents already present on the ring, in this case, the ethyl group and the N-methylaminomethyl group (-CH₂NHCH₃), direct the position of the incoming electrophile.

The ethyl group is an alkyl group, which is an activating group and an ortho, para-director. libretexts.org This means it increases the rate of reaction compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. The N-methylaminomethyl group is also generally considered to be an ortho, para-director due to the electron-donating nature of the nitrogen, although the protonated form can be deactivating.

Given that the ethyl group is at the 4-position, the para position relative to it is occupied by the N-methylaminomethyl group. Therefore, electrophilic substitution will be directed to the positions ortho to the ethyl group (positions 3 and 5). The directing effect of the N-methylaminomethyl group will also favor substitution at these same positions (which are meta to it). The interplay of these directing effects determines the final regioselectivity of the reaction.

For example, the nitration of a substituted benzene ring with nitric acid and a sulfuric acid catalyst introduces a nitro group (-NO₂) onto the ring. minia.edu.eg In the case of this compound, the nitro group would be expected to add at the 3 or 5 position.

Catalytic Transformations of this compound

This compound and its structural analogs can be involved in catalytic processes, either as a substrate that is transformed or as a ligand that coordinates to a metal center to form a catalyst.

Benzylamine derivatives are utilized as ligands in the synthesis of metal complexes, particularly with transition metals like palladium and platinum. researchgate.net The nitrogen atom of the amine can coordinate to the metal center. These complexes have applications in catalysis. For instance, palladium complexes with N-methylbenzylamine have been synthesized and characterized. researchgate.net

Chiral benzylamine derivatives, such as (S)-N-allyl-alpha-methylbenzylamine, are used as chiral auxiliaries or ligands in asymmetric catalysis to achieve high enantioselectivity in reactions. The ability to tune the electronic and steric properties of the benzylamine ligand by altering the substituents on the phenyl ring and the nitrogen atom makes them versatile for designing catalysts for specific transformations. For example, N-methylbenzylamine has been used in a rhodium-catalyzed asymmetric hydroamination reaction. acs.org

N-methylation of amines is a crucial transformation in the synthesis of many fine chemicals and pharmaceuticals. nih.gov Transition metal-catalyzed N-methylation reactions often utilize a C1 source like methanol (B129727) or formaldehyde. nih.govacs.org While this compound is already N-methylated, it can be a product of such reactions starting from 4-ethylbenzylamine (B1588055).

Various transition metal catalysts based on iridium, ruthenium, and platinum have been developed for the N-methylation of amines. acs.orgcsic.esrsc.org These reactions often proceed through a "borrowing hydrogen" mechanism where the amine is temporarily dehydrogenated to an imine, which is then methylated and subsequently hydrogenated back to the N-methylated amine.

For secondary amines, N-methylation can proceed to form a tertiary amine. For instance, a cyclic(alkyl)(amino)carbene (CAAC)CuH catalyst has been shown to be effective for the N-methylation of secondary amines like N-methylaniline to form N,N-dimethylaniline. nih.gov A similar transformation could potentially be applied to this compound to yield N,N-dimethyl-4-ethylbenzylamine.

Table 3: Catalytic N-Methylation of Amines

| Amine Substrate | C1 Source | Catalyst System | Product |

|---|---|---|---|

| Aniline | Methanol | Iridium(I) Complexes | N-methylaniline csic.es |

| Primary/Secondary Amines | Methanol | Ruthenium(II) Complexes | N-methylated amines acs.org |

| Aromatic/Aliphatic Amines | Paraformaldehyde | (CAAC)CuH | N-methylated products nih.gov |

| Amines/Nitro Compounds | CO₂/H₂ | Pd/CuZrOx | N-methylated products rsc.org |

Radical Chemistry and Decomposition Pathways of Related Benzylamine Derivatives

The chemistry of benzylamine derivatives is significantly influenced by radical-mediated processes and specific decomposition pathways under thermal or catalytic stress. The benzylic C-H bond is particularly susceptible to radical abstraction, leading to versatile and sometimes complex reaction outcomes.

Radical-Mediated C-H Functionalization: The generation of α-aminoalkyl radicals from benzylamine derivatives is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. chinesechemsoc.org For instance, pyridoxal (B1214274) can catalyze the direct α-C-H cross-coupling of benzylamines with sterically hindered alkyl iodides. chinesechemsoc.org The mechanism is believed to involve a radical process, potentially initiated by a single-electron transfer (SET), to generate the key α-amino radical intermediate, which then couples with the alkyl radical. chinesechemsoc.org

Another approach involves the copper-catalyzed carboamination of styrenes, where the reaction mechanism likely involves the addition of an alkyl radical to the styrene. nih.gov This generates a benzylic radical, which then undergoes a metal-mediated oxidative coupling with an amine derivative to form the final product. nih.gov The use of potassium alkyltrifluoroborates is an effective source for generating the initial alkyl radicals. nih.gov

The involvement of radical pathways in oxidative coupling reactions is supported by control experiments. In the metal-free oxidative coupling of benzylamine using salicylic (B10762653) acid derivatives as organocatalysts, the addition of a radical scavenger like TEMPO dramatically decreased the yield of the imine product, suggesting a radical-based mechanism. acs.org

Decomposition Pathways: The decomposition of benzylamine derivatives can proceed through various channels depending on the conditions. High-temperature shock tube experiments on benzylamine itself show that decomposition follows first-order kinetics. The thermal decomposition of metal complexes containing benzylamine derivatives reveals specific pathways. For example, (benzilinium)₂CuCl₄ decomposes by first losing two molecules of hydrochloride and a chlorine molecule, followed by the loss of two benzylamine molecules at temperatures above 300 °C. akjournals.comakjournals.com This decomposition pathway is notably different from that of similar anilinium complexes, a change attributed to a reversible order-disorder phase transition in the benzilinium compound. akjournals.comakjournals.com

On silicon surfaces, the thermal decomposition of primary amines like ethylamine (B1201723) has been studied computationally, revealing multiple competing pathways. These include the desorption of imine molecules and the desorption of hydrogen molecules at higher temperatures. aip.org Another potential route involves the transfer of an α-hydrogen to the nitrogen atom, leading to C-N bond cleavage and the formation of surface-bound carbon species and ammonia. aip.org The decomposition of benzylamine derivatives can also lead to the formation of the benzyl cation, which can then participate in aromatic electrophilic substitution reactions. nih.gov

Table 2: Decomposition Pathways of Benzylamine Derivatives

| Compound/System | Conditions | Primary Decomposition Products/Pathway | Reference |

|---|---|---|---|

| Benzylamine | High Temperature (1225–1599 K) | Follows first-order kinetics | |

| (Benzilinium)₂CuCl₄ | Thermal (T > 300 °C) | Loss of HCl, Cl₂, and benzylamine | akjournals.comakjournals.com |

| Primary Alkylamines on Si(100) | Thermal (Computational Study) | Imine desorption, H₂ desorption, C-N bond cleavage | aip.org |

| Benzylamine Derivatives | Unspecified | Formation of benzyl cation, leading to electrophilic substitution | nih.gov |

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving benzylamine derivatives. Methods like Density Functional Theory (DFT) provide deep insights into transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally. smu.eduacs.org

Modeling Catalytic Cycles: Computational studies have been crucial in understanding the mechanisms of catalytic reactions. For the dual copper/TDG-catalyzed sulfonylation of benzylamines, DFT investigations revealed that the transient imine directing group lowers the energy barrier for the C-H activation step, which is identified as the turnover-limiting step. acs.org Similarly, in the B(C₆F₅)₃-catalyzed reductive deamination of primary amines with hydrosilanes, DFT calculations helped to elucidate the role of excess silane (B1218182) and the effect of substituents on reactivity. nih.gov The calculations supported a mechanism involving the formation of a silylammonium borohydride (B1222165) intermediate that undergoes C-N cleavage. nih.gov

Investigating Enzyme Mechanisms: The mechanism of amine oxidation by enzymes like monoamine oxidase (MAO) has been investigated using quantum chemical calculations. researchgate.netnih.govscispace.com Studies on the reaction between flavin and para-substituted benzylamine analogs modeled the process at the enzyme's active site. nih.govscispace.com These computational results showed that electron-withdrawing groups at the para-position of benzylamine increase the reaction rate by lowering the activation energy, which aligns with experimental data and supports a polar nucleophilic mechanism. researchgate.netnih.govcapes.gov.br

Analyzing Reaction Paths and Energy Profiles: Computational approaches allow for the detailed analysis of the entire reaction coordinate. The Unified Reaction Valley Approach (URVA) can partition a reaction mechanism into distinct phases, such as reactant preparation, transition state events, and product adjustment, by analyzing the reaction path curvature. smu.edu This provides a more granular understanding beyond just the stationary points. For the deamination reaction catalyzed by B(C₆F₅)₃, DFT calculations of the energy profile for different potential pathways identified the most favorable route and determined the rate-determining step, which was the hydride transfer from the silylammonium borohydride intermediate. nih.gov These studies can also predict the effect of substituents; for instance, calculations suggest that electron-withdrawing groups on the phenyl ring of the silane reagent could lower the reaction energy barrier and improve efficiency. nih.gov

Table 3: Computational Insights into Benzylamine Derivative Reactions

| Reaction | Computational Method | Key Insight | Reference |

|---|---|---|---|

| MAO-A catalyzed oxidation of benzylamines | PM3, B3LYP/6-31G* | Electron-withdrawing substituents lower activation energy, supporting a polar nucleophilic mechanism. | researchgate.netnih.govscispace.com |

| B(C₆F₅)₃ catalyzed reductive deamination | DFT | Identified the active silylammonium borohydride intermediate and the rate-determining hydride transfer step. | nih.gov |

| Cu-catalyzed C-H sulfonylation | DFT | The transient directing group lowers the energy barrier for the turnover-limiting C-H activation step. | acs.org |

| General Chemical Reactions | Unified Reaction Valley Approach (URVA) | Reaction mechanisms can be partitioned into chemically relevant phases based on reaction path curvature. | smu.edu |

Derivatization and Functionalization of N Methyl 4 Ethylbenzylamine

Formation of N-Substituted Amides and Ureas

The secondary amine functionality of N-Methyl-4-ethylbenzylamine is readily converted into N-substituted amides and ureas through various synthetic methodologies. These derivatives are significant in diverse fields, including medicinal chemistry and materials science.

N-Substituted Amides: The synthesis of N-substituted amides from this compound can be achieved through several established routes. A common method involves the reaction with an activated carboxylic acid derivative, such as an acid chloride or acid anhydride (B1165640). libretexts.org Alternatively, coupling reagents can be used to facilitate the direct reaction between a carboxylic acid and the amine. Another approach is the reaction with nitriles, which can be converted to N-substituted amides in the presence of a suitable catalyst. scielo.br For instance, a water-soluble copper(II) catalyst has been shown to efficiently catalyze the one-pot synthesis of N-substituted amides from nitriles and primary amines in refluxing water. scielo.br A related strategy uses 4-(alkylamino)benzyl-N-methylamines as effective protecting groups for the synthesis of N-methylamides, where the benzyl (B1604629) group is later cleaved using trifluoroacetic acid (TFA). clockss.org

N-Substituted Ureas: The synthesis of ureas from this compound typically proceeds through reaction with an isocyanate. For unsymmetrical ureas, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent like N,N'-carbonyldiimidazole (CDI) to form a carbamoyl (B1232498) chloride or an activated intermediate, which then reacts with another amine. nih.gov Modern methods often avoid hazardous phosgene, favoring safer substitutes. nih.gov Palladium-mediated oxidative carbonylation represents a more recent advancement, allowing for the synthesis of both symmetrical and unsymmetrical ureas from amines and carbon monoxide. diva-portal.orgmdpi.com This method has been optimized for preparing 11C-labelled ureas for applications in positron emission tomography (PET). diva-portal.org

| Derivative Type | Reagent Class | Specific Reagents/Catalysts | General Reaction |

|---|---|---|---|

| N-Substituted Amide | Acid Chlorides/Anhydrides | Acetyl chloride, Benzoyl chloride | Amine + Acid Chloride → Amide + HCl |

| N-Substituted Amide | Nitriles | Cu(2,3-tmtppa)₄ | Amine + Nitrile --(Catalyst)→ Amide scielo.br |

| N-Substituted Urea | Isocyanates | Phenyl isocyanate | Amine + Isocyanate → Urea |

| N-Substituted Urea | Phosgene Equivalents | N,N'-Carbonyldiimidazole (CDI) | Amine + CDI → Activated Intermediate --(Amine)→ Urea nih.gov |

| N-Substituted Urea | Carbon Monoxide | [¹¹C]CO, Palladium(II) Catalyst | Amine + CO --(Catalyst)→ Urea mdpi.com |

Synthesis of Dithiocarbamate (B8719985) Complexes

This compound, as a secondary amine, is a suitable precursor for the synthesis of dithiocarbamate ligands. These organosulfur ligands are known for their strong chelating ability with a wide range of metal ions. The synthesis is typically a one-pot reaction where the amine reacts with carbon disulfide in the presence of a base (like potassium hydroxide (B78521) or ammonium (B1175870) hydroxide) to form the dithiocarbamate salt. ajol.infonih.gov This salt can then be reacted in situ with a metal salt to form a stable dithiocarbamate complex. ajol.infobohrium.com

Research has demonstrated the synthesis of various organotin(IV) dithiocarbamate complexes using this method with related secondary amines like N-ethylbenzylamine and N-methyl-N-ethanolamine. nih.govbohrium.comrjeid.com For example, dimethyltin(IV) and triphenyltin(IV) complexes of N-ethyl-N-benzyldithiocarbamate were synthesized by reacting N-ethylbenzylamine and carbon disulfide with the corresponding organotin(IV) chloride. bohrium.comrjeid.com The resulting dithiocarbamate ligands typically coordinate to the metal center through both sulfur atoms, forming a four-membered chelate ring. nih.gov

| Amine Precursor | Metal Precursor | Resulting Complex | Reference |

|---|---|---|---|

| N-ethylbenzylamine | Dimethyltin(IV) dichloride | Dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate | bohrium.comrjeid.com |

| N-ethylbenzylamine | Triphenyltin(IV) chloride | Triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate | bohrium.comrjeid.com |

| N-methyl-N-ethanolamine | Dibutyltin(IV) dichloride | Dibutyltin(IV)-N-hydroxyethyl dithiocarbamate | nih.gov |

| 4-amino antipyrine | Mn(II), Co(II), Ni(II), Zn(II), Cu(II) chlorides | Metal(II) 4-amino antipyrinyl dithiocarbamate complexes | ajol.info |

Reactivity with Specific Reagents for Derivatization

The reactivity of the amine group in this compound allows for derivatization with specific reagents, often to introduce a reporter group for analytical purposes. For example, N-ethylbenzylamine has been used as a model analyte to demonstrate the reactivity of hydroquinone-based derivatization reagents. nih.govacs.orgacs.org

Two such reagents, NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether), react with primary or secondary amines to form an electrochemically active product containing a hydroquinone (B1673460) moiety. nih.govacs.orgacs.orgsigmaaldrich.com This derivatization allows for sensitive electrochemical detection in techniques like liquid chromatography with electrochemical detection (LC-EC). nih.govacs.org The reaction of N-ethylbenzylamine with these reagents has been studied, including the isolation and characterization of the resulting products. acs.org Another related reagent, 4-bromo-N-methylbenzylamine, has been developed to derivatize carboxylic acids, highlighting the utility of the benzylamine (B48309) scaffold in creating analytical reagents. nih.gov

Incorporation into Complex Molecular Architectures

The dual reactivity of this compound (at the amine and potentially at the benzylic position) makes it a candidate for incorporation into more complex molecular structures. The amine can act as a nucleophile to open strained rings or participate in coupling reactions to build larger molecules.

For instance, N-ethylbenzylamine and N-methylbenzylamine have been shown to react with substituted oxiranes (epoxides) to synthesize N-benzyl-N-alkyl-1-(oxiran-2-yl)methanamines. acs.org This reaction serves as a key step in the synthesis of more complex heterocyclic structures like 2-arylazetidines. acs.org In the field of information storage at the molecular level, the this compound moiety was considered for inclusion in complex polymer chains, although its reactivity presented challenges during the synthesis process. theses.fr Furthermore, the general principle of incorporating N-methylated building blocks is crucial in peptide chemistry to enhance properties like proteolytic stability and cell permeability. nih.gov While not a direct incorporation of the entire molecule, this demonstrates the value of the N-methyl amine feature within complex biological macromolecules. nih.gov

Applications of N Methyl 4 Ethylbenzylamine and Its Derivatives in Advanced Materials and Medicinal Chemistry

N-Methyl-4-ethylbenzylamine as a Precursor in Organic Synthesis

While specific literature on this compound is limited, the broader class of N-alkylbenzylamines serves as a well-established platform for the synthesis of more complex molecules. The reactivity of the benzylamine (B48309) core, characterized by the nucleophilic secondary amine and the activatable benzyl (B1604629) group, makes it a versatile building block in organic synthesis. It is a key intermediate in the production of a variety of organic compounds, including those with applications in pharmaceuticals, agrochemicals, and dyes. sincerechemicals.comgoogle.com

N-alkylbenzylamines are frequently employed in the synthesis of active pharmaceutical ingredients (APIs). sincerechemicals.com The N-methylbenzylamine moiety can be incorporated into larger molecular frameworks to impart specific physicochemical properties or to act as a reactive handle for further chemical modifications. General synthetic methods for preparing N-methylamines often involve the use of N-methylbenzylamine, where the benzyl group acts as a protecting group that can be subsequently removed. semanticscholar.org This strategy is valuable in the multi-step synthesis of complex pharmaceutical compounds. The presence of the ethyl group at the para position of the benzene (B151609) ring in this compound can influence the compound's lipophilicity and metabolic stability, properties that are critical in drug design.

In the agrochemical industry, N-alkylbenzylamines are utilized in the formulation of herbicides. sincerechemicals.com The structural motif of this compound can be found in molecules designed to interact with biological targets in pests or weeds.

Furthermore, benzylamine derivatives are important intermediates in the synthesis of high-grade dyes. For instance, 4-amino-N-alkylbenzylamine is a key intermediate for certain high-performance anthraquinone (B42736) dyes used for cotton and synthetic fibers. google.com The specific substitution pattern on the aromatic ring and the nature of the alkyl group on the nitrogen atom can be tailored to achieve desired colors and performance properties such as fastness to light, washing, and perspiration. google.com

Molecular Scaffolds and Pharmacological Relevance

The structural components of this compound, namely the N-ethylmethylamine and benzylamine moieties, have been independently explored as scaffolds for the development of pharmacologically active agents.

N-ethylmethylamine has been identified as a promising scaffold for the design of inhibitors of soluble epoxide hydrolase (sEH). nih.gov sEH is a therapeutic target for managing inflammation and hypertension. Through crystallographic fragment screening, N-ethylmethylamine was found to form crucial hydrogen bonds with key catalytic residues of the sEH enzyme, specifically Asp335, Tyr383, and Tyr466. nih.gov Although the initial fragment exhibited weak inhibitory activity, its binding mode provided a foundation for the development of more potent inhibitors. By building upon the N-ethylmethylamine scaffold, researchers were able to synthesize compounds with significantly enhanced inhibitory activity. nih.gov

Table 1: Evolution of sEH Inhibitory Activity from N-Ethylmethylamine Scaffold

| Compound | Scaffold | IC50 (µM) | Fold Increase in Activity |

| Starting Fragment | N-ethylmethylamine | 800 | 1 |

| Optimized Inhibitor | 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | 0.51 | >1500 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Benzylamine derivatives are a key area of investigation in the search for multifunctional agents to treat Alzheimer's disease (AD), a complex neurodegenerative disorder. nih.gov Researchers are designing and synthesizing benzylamine-based compounds that can target multiple aspects of AD pathology, including the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and the modulation of β-secretase activity and amyloid-β (Aβ) aggregation. nih.govmdpi.com

For example, a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were designed as multi-target-directed ligands. nih.gov In another study, N-benzyl benzamide (B126) derivatives were developed as highly potent and selective inhibitors of butyrylcholinesterase (BChE), with some compounds exhibiting inhibitory concentrations in the sub-nanomolar range. nih.govacs.org These inhibitors showed promising therapeutic effects in reducing cognitive impairment in preclinical models of AD. nih.govresearchgate.net The N-benzyl moiety is a critical component of these pharmacophores, contributing to their binding affinity and selectivity for their biological targets.

Dithiocarbamates derived from secondary amines, such as those that could be synthesized from this compound, can be complexed with organotin(IV) moieties to create compounds with significant anticancer potential. nih.govresearchgate.netencyclopedia.pub These organotin(IV) dithiocarbamate (B8719985) complexes have demonstrated cytotoxic effects against various cancer cell lines. nih.govpreprints.org

Table 2: Investigated Properties of Organotin(IV) Dithiocarbamate Complexes

| Property | Significance in Anticancer Activity |

| Cytotoxicity | Ability to kill cancer cells. nih.gov |

| Lipophilicity | Influences cell membrane permeability and transport to target sites. encyclopedia.pub |

| Apoptosis Induction | A primary mechanism of anticancer action. researchgate.net |

| Stability of Ligand-Sn Bonds | Affects the integrity and activity of the complex in a biological environment. encyclopedia.pub |

Role in Ligand Design for Catalysis

The design of effective ligands is paramount in homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. This compound possesses key structural motifs—a tertiary amine, a flexible benzyl group, and substituents on the aromatic ring—that are relevant to ligand design. Its role can be primarily understood through its potential as a directing group and the influence of its steric and electronic properties on a catalytic center.

Directing Group Potential in C-H Activation:

Benzylamine derivatives are widely recognized for their capacity to act as directing groups in transition metal-catalyzed C-H bond activation and functionalization. researchgate.netnih.govresearchgate.net The nitrogen atom of the amine can coordinate to a metal center, positioning it in proximity to specific C-H bonds on the aromatic ring, thereby facilitating their selective activation. This ortho-directing capability is a cornerstone of modern synthetic methodology.

In the case of this compound, the nitrogen atom could similarly direct a metal catalyst to the ortho-positions of the ethyl-substituted phenyl ring. This directed metalation would enable a variety of subsequent chemical transformations, such as arylation, alkylation, or amination, at a specific site on the aromatic ring. nih.govacs.org

Steric and Electronic Influence:

The substituents on a ligand profoundly impact the catalytic process by modulating the steric and electronic environment of the metal center. uoregon.edunih.govfigshare.com

Steric Effects: The N-methyl and the 4-ethyl groups on this compound contribute to the steric bulk of the ligand. This steric hindrance can influence the coordination geometry of the metal complex and the accessibility of substrates to the catalytic site, thereby affecting the selectivity of the reaction. organic-chemistry.org For instance, in asymmetric catalysis, the steric profile of a chiral ligand derived from a substituted benzylamine is crucial for achieving high enantioselectivity.

Potential Catalytic Applications:

Based on the behavior of analogous N,N-dialkylbenzylamine ligands, derivatives of this compound could be explored in a range of catalytic reactions. These include:

Cross-Coupling Reactions: As ligands for palladium, nickel, or copper catalysts in reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

Asymmetric Synthesis: Chiral derivatives of this compound could serve as ligands in asymmetric hydrogenation, hydrosilylation, or alkylation reactions.

Polymerization: As part of a catalyst system for olefin polymerization, where ligand structure influences the properties of the resulting polymer.

While direct experimental data for this compound in these specific applications is scarce, the foundational principles of ligand design and the extensive research on related benzylamine derivatives provide a strong basis for its potential utility in the development of novel catalysts. Further research into the coordination chemistry and catalytic activity of this compound and its derivatives would be necessary to fully elucidate its role in advanced materials and medicinal chemistry.

Table of Research Findings on Related Benzylamine Ligands in Catalysis

| Catalyst System | Ligand Type | Application | Key Findings |

| Copper(II) acetate (B1210297) / Silver(I) carbonate | Benzylamine picolinamides | Directed C-H Amination | The picolinamide (B142947) directing group facilitates ortho-amination of the benzylamine aromatic ring. nih.gov |

| Rhodium(I) complexes | Benzylamine derivatives | C-H Activation | The amine group acts as a directing group to facilitate regioselective C-H bond activation. researchgate.net |

| SET / HAT Photocatalysis | N,N-dimethylbenzylamine | Csp³–H Arylation | Synergistic catalysis allows for selective arylation at the N-benzylic position. rsc.org |

| Nickel / Photoredox | Trialkylamines | Late-Stage Arylation | Demonstrates selective functionalization of C-H bonds alpha to the nitrogen in complex molecules. |

Advanced Spectroscopic and Analytical Characterization for N Methyl 4 Ethylbenzylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of N-Methyl-4-ethylbenzylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons, carbons, and other relevant nuclei within the molecule.

Proton NMR (¹H NMR) Analysis

For this compound, the expected ¹H NMR signals would include:

Aromatic protons on the benzene (B151609) ring, appearing as multiplets in the downfield region (typically δ 7.0-7.5 ppm).

A singlet for the benzylic protons (Ar-CH₂-N), typically observed around δ 3.7-3.8 ppm.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.

A singlet for the N-methyl protons (N-CH₃), usually found in the upfield region around δ 2.4 ppm.

A triplet for the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~ 7.1 - 7.3 | Multiplet |

| Benzylic (Ar-CH₂) | ~ 3.7 | Singlet |

| Ethyl (-CH₂-) | ~ 2.6 | Quartet |

| N-Methyl (N-CH₃) | ~ 2.4 | Singlet |

| Ethyl (-CH₃) | ~ 1.2 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. Based on data for related compounds like N-methylbenzylamine and 4-methylbenzylamine (B130917), the expected chemical shifts can be inferred. chemicalbook.comchemicalbook.comdocbrown.info

Key expected signals in the ¹³C NMR spectrum of this compound would be:

Signals for the aromatic carbons, with the substituted carbons appearing at different shifts than the unsubstituted ones.

A signal for the benzylic carbon (Ar-CH₂-N).

A signal for the methylene carbon (-CH₂-) of the ethyl group.

A signal for the N-methyl carbon (N-CH₃).

A signal for the methyl carbon (-CH₃) of the ethyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-1, C-4) | ~ 135 - 145 |

| Aromatic (C-2, C-3, C-5, C-6) | ~ 127 - 130 |

| Benzylic (Ar-CH₂) | ~ 55 - 60 |

| Ethyl (-CH₂) | ~ 45 - 50 |

| N-Methyl (N-CH₃) | ~ 35 - 40 |

| Ethyl (-CH₃) | ~ 15 - 20 |

Tin-119 NMR (¹¹⁹Sn NMR) for Organotin Complexes

In the context of organotin chemistry, where this compound might act as a ligand, Tin-119 NMR (¹¹⁹Sn NMR) is a powerful tool. mdpi.combsmiab.orgrsc.org This technique provides direct information about the coordination environment of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the geometry of the tin center. For instance, an increase in the coordination number around the tin atom generally leads to a shift to lower frequencies (more negative ppm values). mdpi.comasianpubs.org In studies of organotin(IV) complexes, ¹¹⁹Sn NMR can distinguish between four-, five-, and six-coordinate tin species. asianpubs.orgnih.gov The formation of sharp, single signals in the ¹¹⁹Sn NMR spectrum often indicates the presence of a discrete, stable species in solution. mdpi.com

Enantiomeric Purity Determination via Chiral Derivatization

For chiral amines, determining enantiomeric purity is often crucial. A common and effective method involves chiral derivatization followed by NMR analysis. nih.govresearchgate.net This technique converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.

A widely used protocol involves the condensation of the chiral amine with 2-formylphenylboronic acid and an enantiopure binaphthol, such as (S)-1,1'-bi-2-naphthol (BINOL). researchgate.net This three-component reaction forms a pair of diastereomeric iminoboronate esters. nih.gov The ¹H NMR spectrum of this mixture will show separate, well-resolved signals for specific protons (e.g., the imine proton) of each diastereomer. researchgate.net By integrating these distinct signals, the ratio of the diastereomers, and thus the enantiomeric excess (ee) of the original amine, can be accurately determined. nih.govresearchgate.net This method is valued for its simplicity and the short time required for analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₁₀H₁₅N), the expected molecular weight is approximately 149.23 g/mol . nist.gov The mass spectrum would likely show a molecular ion peak at m/z 149. The fragmentation pattern would provide structural information. Common fragmentation pathways for benzylamines include the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another characteristic fragment would be from the loss of an ethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. chemicalbook.comdocbrown.info

Key expected IR absorption bands include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

N-H stretching: Secondary amines typically show a weak to medium absorption band in the region of 3300-3500 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: Generally observed in the 1020-1250 cm⁻¹ range. docbrown.info

The absence of certain bands can also be informative. For instance, the absence of a strong, broad O-H band would confirm the absence of hydroxyl groups.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not prominently available in published literature, the methodology and expected outcomes can be inferred from studies on structurally analogous benzylamine (B48309) derivatives. researchgate.net The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern of scattered X-rays is measured in terms of angle and intensity, which allows for the generation of a three-dimensional electron density map of the crystal. From this map, the exact position of each atom can be determined. wikipedia.org

For this compound, a crystallographic analysis would reveal:

Molecular Conformation: The precise torsional angles between the benzene ring and the N-methylaminomethyl side chain. Studies on similar molecules, like N,N-dimethylbenzylamine, suggest that the C(ortho)-C(ipso)-Cα-N torsional angle is typically around 90 degrees to minimize steric hindrance. colostate.edu

Bond Parameters: Exact measurements of C-C bond lengths within the aromatic ring and the ethyl group, as well as the C-N and C-H bond lengths.

Intermolecular Interactions: The analysis would elucidate the nature of non-covalent interactions that stabilize the crystal packing, such as van der Waals forces. The orientation of the ethyl and methyl groups would significantly influence how the molecules arrange themselves in the solid state. Unlike primary or secondary amines without N-substitution, the tertiary amine in this compound cannot act as a hydrogen bond donor, which would simplify the hydrogen-bonding network.

The data obtained from such an analysis is crucial for understanding structure-property relationships and for computational modeling studies.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Fundamental packing symmetry. |

| Space Group | The specific symmetry group of the crystal structure. | Detailed arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Volume and shape of the basic structural unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirmation of molecular geometry and bonding. |

| Torsional Angles | The dihedral angles defining the conformation of the molecule. | Information on steric hindrance and rotational isomers. colostate.edu |

UV-Vis Spectrometry in Complex Characterization

Ultraviolet-Visible (UV-Vis) spectrometry is a valuable tool for investigating the electronic properties of molecules containing chromophores—functional groups that absorb light in the UV or visible range. libretexts.org For this compound, the primary chromophore is the substituted benzene ring.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. upi.edu Benzene itself shows a strong absorption peak around 254 nm. The presence of alkyl substituents (the ethyl group on the ring and the methyl group on the nitrogen) typically induces a small bathochromic (red) shift, moving the absorption maximum (λmax) to a slightly longer wavelength. The lone pair of electrons on the nitrogen atom can also participate in n → σ* transitions, though these are often observed at shorter wavelengths. upi.edu

In the context of complex characterization, UV-Vis spectrometry is particularly useful for monitoring the formation of complexes between this compound (acting as a ligand) and other species, such as metal ions. researchgate.netrjeid.com When the amine coordinates to a metal center, the electronic environment of the chromophore is altered. This change is observable in the UV-Vis spectrum as:

A shift in the wavelength of maximum absorbance (λmax).

A change in the molar absorptivity (ε), which relates to the intensity of the absorption.

By systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa), one can use the changes in absorbance to confirm complex formation, determine the stoichiometry of the complex (e.g., metal-to-ligand ratio), and calculate its stability constant.

| Transition Type | Associated Chromophore | Expected λmax Region | Significance |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~255-270 nm | Primary absorption band, characteristic of the aromatic system. libretexts.org |

| n → σ | Amine Nitrogen Lone Pair | < 220 nm | Characteristic of the amine group, often overlaps with solvent cutoff. upi.edu |

Theoretical and Computational Studies on N Methyl 4 Ethylbenzylamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like N-Methyl-4-ethylbenzylamine. These computational methods, which include both semi-empirical and ab initio approaches, provide insights into molecular geometries, electronic properties, and reaction energetics. rsc.orgmdpi.comarxiv.org

For benzylamine (B48309) and its derivatives, quantum chemical calculations help determine key structural parameters and electronic features. For instance, methods like MOPAC 6 with a PM3 Hamiltonian and Gaussian 88 with STO-3G and 3-21G* basis sets have been employed to calculate structures, conformational energies, and atomic partial charges. colostate.edu Such calculations can reveal the distribution of electron density within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, often calculated using these methods, are crucial indicators of a molecule's ability to donate or accept electrons, respectively, thus providing a quantitative measure of its reactivity. oup.com

In the context of this compound, these calculations would focus on how the methyl and ethyl substituents on the nitrogen and benzene (B151609) ring, respectively, influence the electronic properties of the benzylamine core. The electron-donating nature of the ethyl group at the para position is expected to increase the electron density in the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Similarly, the methyl group on the nitrogen atom influences the nucleophilicity of the amine.

Furthermore, quantum chemical calculations can be used to model reaction pathways and transition states. For example, in the study of reactions involving benzylamines, such as N-demethylation processes catalyzed by enzymes, computational methods can elucidate the energetics of different proposed mechanisms. nih.gov This allows for a detailed understanding of the factors controlling the reaction's feasibility and rate.

Table 1: Representative Quantum Chemical Methods and Their Applications

| Computational Method | Basis Set | Properties Calculated | Application Example |

| MOPAC 6 (PM3) | - | Molecular geometry, conformational energy, atomic partial charges | Determining stable conformations of benzylamine derivatives. colostate.edu |

| Gaussian (ab initio RHF) | STO-3G, 3-21G* | Molecular geometry, conformational energy, atomic partial charges | Investigating the structure of substituted benzylamines. colostate.edu |

| Density Functional Theory (DFT) | Various (e.g., 6-31G(d,p)) | HOMO-LUMO energies, molecular electrostatic potential, reaction energies | Predicting reactivity and reaction mechanisms. acs.orgepstem.net |

| Full Configuration Interaction (FCI) | - | Ground and excited state energies | Benchmarking electronic structure calculations. arxiv.org |

Density Functional Theory (DFT) in Reaction Mechanism and Stereoselectivity Prediction

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating reaction mechanisms and predicting the stereoselectivity of chemical transformations involving benzylamine derivatives. umn.edu DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying complex reaction pathways. mdpi.comscirp.org

DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding energy barriers. acs.org For reactions involving this compound, this could include, for example, its synthesis via reductive amination or its participation in coupling reactions. By calculating the Gibbs free energies of the various species along the reaction coordinate, the most favorable reaction pathway can be determined. acs.org For instance, in the iridium-catalyzed ortho-C–H alkenylation of benzylamine, DFT calculations at the M06 level of theory were used to elucidate the mechanism, including the initial N–H deprotonation and C–H activation steps. acs.org

A key area where DFT excels is in the prediction of stereoselectivity. In reactions that can produce multiple stereoisomers, DFT can be used to calculate the energies of the different transition states leading to these products. The transition state with the lower energy will correspond to the major product, thus allowing for the prediction of the reaction's stereochemical outcome. This is particularly relevant for reactions where this compound or similar chiral amines are used as reactants or catalysts. For example, in the synthesis of tricyclic thrombin inhibitors, DFT calculations were employed to rationalize the observed diastereoselectivity. mdpi.com The steric and electronic effects of substituents, such as the ethyl group in this compound, play a crucial role in determining the energy of these transition states and can be accurately modeled with DFT. acs.org

Table 2: Application of DFT in Mechanistic and Stereoselectivity Studies

| Reaction Type | DFT Functional/Basis Set | Key Findings | Reference |

| Iridium-Catalyzed C–H Alkenylation | M06/LANL2DZ & 6-31G(d,p) | Elucidation of the concerted metalation–deprotonation mechanism and prediction of stereoselectivity based on steric effects. acs.org | acs.org |

| Ruthenium-Catalyzed Deaminative Coupling | - | A stepwise mechanism involving a Ru(IV)-alkyl species was revealed through DFT studies. marquette.edu | marquette.edu |

| Ring-Opening of Aziridines | - | Computational analysis helped understand the regioselectivity of the reaction. ugent.be | ugent.be |

| Amine-Mediated Ring Opening Polymerization | - | DFT calculations helped to establish a three-step framework for the normal amine mechanism. frontiersin.org | frontiersin.org |

Conformation Analysis of Benzylamine Derivatives using Computational Methods

The biological activity and chemical reactivity of benzylamine derivatives are often intrinsically linked to their three-dimensional structure, specifically their preferred conformations. Computational methods provide a powerful means to explore the conformational landscape of molecules like this compound, identifying low-energy conformers and understanding the factors that govern their stability. colostate.eduucl.ac.be

A variety of computational techniques are employed for conformational analysis. Semi-empirical methods like MOPAC and ab initio methods have been used to study the stable conformations of benzylamine itself. colostate.edu These studies have identified that the torsion angle between the phenyl ring and the C-N bond is a critical parameter, with values near 90 degrees being common. colostate.edu For this compound, the presence of the methyl group on the nitrogen and the ethyl group on the ring will introduce additional rotational degrees of freedom, leading to a more complex conformational space.

More advanced computational studies often utilize DFT to obtain more accurate conformational energies. For instance, a conformational study on N-aryl-N-benzylamines used DFT calculations with the B3LYP functional and the 6-31G(d) basis set to optimize the geometries of different conformers and analyze their relative stabilities. arkat-usa.org Such analyses can reveal the preferred spatial arrangement of the aromatic rings and the substituent groups. arkat-usa.org In the case of this compound, computational analysis would likely focus on the rotational barriers around the Ph-CH2 and CH2-N bonds, as well as the orientation of the ethyl group.

The insights gained from conformational analysis are crucial for understanding how these molecules interact with biological targets, such as enzymes or receptors. biorxiv.org The shape of the low-energy conformers determines the molecule's ability to fit into a binding site, a key aspect of its potential biological activity. biorxiv.org

Table 3: Computational Methods for Conformation Analysis

| Method | Key Conformational Parameter | Findings for Benzylamine Derivatives | Reference |

| MOPAC 6 (PM3) | Torsion angles (e.g., Cα-Cipso-Cα-N) | Identified anti and gauche conformers for benzylamine. colostate.edu | colostate.edu |

| Mass-resolved excitation spectra (MRES) | Torsion angles | Determined equilibrium conformations and verified a torsion angle near 90° for the C-N bond relative to the phenyl ring. colostate.edu | colostate.edu |

| DFT (B3LYP/6-31G(d)) | Torsional angles | Analyzed the conformational behavior of N-aryl-N-benzylamines, identifying preferred conformer spaces. arkat-usa.org | arkat-usa.org |

| Simplex procedure | - | Used for energy minimization to find the most probable conformations of butenafine, a benzylamine derivative. ucl.ac.be | ucl.ac.be |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net For amine compounds, including derivatives of benzylamine, QSAR models can be developed to predict their activity and guide the design of new molecules with improved properties. researchgate.netresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. sciepub.com To build a QSAR model, a set of compounds with known activities is required. For each compound, a series of molecular descriptors are calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). oup.comresearchgate.net

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to develop a mathematical equation that relates the molecular descriptors to the biological activity. researchgate.netsciepub.com A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate its predictive power. researchgate.netsciepub.com

For aromatic amines, QSAR models have been used to predict properties like carcinogenicity. oup.com These models have shown that electronic and steric characteristics are often crucial in separating active from inactive compounds. oup.com In the context of this compound, a QSAR study could be undertaken if a series of related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) were available. The descriptors for this compound, reflecting the influence of the methyl and ethyl groups, would be part of the dataset used to build the model. Such a model could then be used to predict the activity of other, as-yet-unsynthesized, benzylamine derivatives.

Table 4: Key Aspects of QSAR Modeling for Amine Compounds

| Component | Description | Example Descriptors/Methods | Reference |

| Dataset | A collection of compounds with known biological activities. | A series of di(hetero)aryl amines with measured antioxidant activity. researchgate.net | researchgate.net |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Electronic (EHOMO, ELUMO), steric (molar refractivity), and hydrophobicity (logP). oup.com | oup.com |

| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS). sciepub.com | sciepub.com |

| Model Validation | Process to assess the robustness and predictability of the QSAR model. | Calculation of R², Q², and other statistical parameters. researchgate.net | researchgate.net |

Future Directions and Emerging Research Avenues for N Methyl 4 Ethylbenzylamine

Development of Novel Catalytic Systems Utilizing N-Methyl-4-ethylbenzylamine Ligands

The development of advanced catalytic systems is a cornerstone of modern chemistry, and nitrogen-containing molecules are frequently employed as ligands to modulate the activity and selectivity of metal catalysts. arabjchem.orgnih.gov this compound represents an intriguing, yet underexplored, candidate as a ligand in transition-metal catalysis.

Future research should focus on synthesizing and characterizing coordination complexes of this compound with various transition metals like nickel, cobalt, iron, and ruthenium. arabjchem.orgnih.govmdpi.com The electronic and steric properties of this ligand—specifically the electron-donating nature of the 4-ethyl group and the steric profile of the N-methyl group—could offer unique advantages. These properties can influence the electronic environment of the metal center, potentially enhancing catalytic activity in reactions such as hydrogenations, reductive aminations, and C-H bond functionalization. arabjchem.orgnih.gov For instance, in non-noble metal catalysis for aromatic oxidation, the ligand structure is critical for achieving high conversion and selectivity. mdpi.comuu.nl Studies have shown that modifying N-donor ligands can significantly impact catalyst performance. uu.nl

A systematic investigation could compare the performance of this compound-based catalysts against established N-donor ligands in benchmark reactions. This would elucidate its potential to create more efficient, selective, and stable catalysts for synthesizing fine chemicals and materials.

Table 1: Comparison of Nitrogen-Containing Ligands in Catalysis and Future Prospect for this compound

| Ligand Type | Metal Center | Catalytic Application | Observed Outcome/Potential Advantage |

|---|---|---|---|

| N-doped Carbon | Cobalt (Co) | Reductive Amination | High activity and selectivity for primary amines under mild conditions. arabjchem.org |

| 1,10-Phenanthroline | Nickel (Ni) | Hydrogenation | Promotes the formation of active nickel silicide nanocatalysts. nih.gov |

| Aminopyridine-based | Manganese (Mn) | Arene Oxidation | Ligand electronics and sterics control catalyst activity and selectivity. uu.nl |

| This compound | Fe, Co, Ni, Ru | Hydrogenation, Oxidation, C-N Coupling | Hypothesized: The ethyl group may enhance solubility and tune electronic properties, while the N-methyl group provides a specific steric environment, potentially leading to unique selectivity. |

Exploration of this compound in New Multifunctional Pharmaceutical Scaffolds

The benzylamine (B48309) moiety is a recognized structural motif in various biologically active compounds. Research has demonstrated that incorporating substituted benzylamines, including N-methylbenzylamine and N-ethylbenzylamine, into heterocyclic scaffolds like 1,3,5-triazine (B166579) can yield potent multifunctional agents, particularly for neurodegenerative diseases such as Alzheimer's. mdpi.comresearchgate.netresearchgate.net These hybrid molecules have shown promising inhibitory activity against key enzymes like acetylcholinesterase (AChE). mdpi.comresearchgate.net

An important future direction is the rational design and synthesis of new pharmaceutical scaffolds that incorporate the this compound fragment. Its specific substitution pattern may enhance binding affinity, selectivity, or pharmacokinetic properties (e.g., ability to cross the blood-brain barrier). Researchers have successfully created genistein-O-1,3,5-triazine derivatives where different amine substitutions, including N-methylbenzylamine, led to significant AChE inhibitory activity. mdpi.comresearchgate.netresearchgate.net By extension, introducing this compound into such frameworks could lead to the discovery of novel drug candidates.

Systematic screening of these new compounds against a panel of biological targets is warranted. This could involve evaluating their potential as enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Benzylamine Derivatives and Potential for this compound

| Scaffold | Amine Moiety | Target | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| 1,3,5-Triazine Hybrid | N-methylbenzylamine | AChE | < 10 | mdpi.comresearchgate.net |

| 1,3,5-Triazine Hybrid | N-ethylbenzylamine | AChE | < 10 | mdpi.comresearchgate.net |

| Genistein-O-1,3,5-triazine | (Multiple, related amines) | AChE | 0.034 (most active derivative) | researchgate.net |

| New Pharmaceutical Scaffold | This compound | AChE, other targets | To be determined | |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Dynamics

A fundamental understanding of reaction mechanisms is crucial for optimizing existing chemical transformations and designing new ones. For reactions involving this compound, either as a reactant or a ligand, advanced mechanistic studies can provide invaluable insights.

Future research should employ in situ spectroscopic techniques, such as real-time NMR or IR spectroscopy, to monitor reactions as they occur. theses.fr This allows for the direct observation of transient intermediates and the determination of kinetic profiles, shedding light on the reaction pathway. For example, in studies of ruthenium-catalyzed coupling reactions with benzylamine derivatives, monitoring the formation of imine intermediates was key to understanding the mechanism. marquette.edu

Complementing these experimental methods, computational dynamics and Density Functional Theory (DFT) studies can be used to model reaction pathways. uu.nlmarquette.edu Such calculations can elucidate transition state geometries and energies, explain observed regioselectivity, and predict the impact of structural modifications—like the presence of the 4-ethyl group. Mechanistic inquiries into related systems have successfully used Hammett plots and kinetic isotope effect studies to probe electronic demands and rate-determining steps, a strategy that could be readily applied to reactions with this compound. marquette.edu

Table 3: Proposed Mechanistic Investigation Toolkit for this compound Reactions

| Research Question | Proposed Technique | Expected Insight |

|---|---|---|

| What is the reaction pathway? | In Situ NMR/IR Spectroscopy | Identification of key intermediates and reaction kinetics. |

| What is the structure of the active catalyst? | X-ray Crystallography, EXAFS | Elucidation of the coordination environment of the metal center. |

| What is the rate-determining step? | Kinetic Isotope Effect (KIE) Studies | Pinpointing the slowest step in the catalytic cycle. |

Integration of this compound in Sustainable and Biocatalytic Processes

The principles of green and sustainable chemistry advocate for the use of processes that are environmentally benign, efficient, and based on renewable resources. researchgate.netacib.at Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, is a key technology in this domain due to its high selectivity, mild operating conditions, and reduced environmental impact. researchgate.netmdpi.com

A significant future opportunity lies in integrating this compound into biocatalytic processes. Research could focus on two main areas: the biocatalytic synthesis of this compound itself, and its use as a substrate in enzymatic reactions to create higher-value chemicals. Enzymes such as transaminases, reductases, or acyltransferases could be employed. diva-portal.org Modern biotechnology, including protein engineering and genome mining, enables the discovery and optimization of enzymes for novel, non-natural transformations. researchgate.netacib.at

For example, developing an enzymatic process for amide bond formation using this compound would be a sustainable alternative to traditional coupling methods that often require harsh reagents and generate significant waste. diva-portal.org Such biocatalytic routes operate in aqueous media under mild conditions, aligning perfectly with the goals of green chemistry. researchgate.net The exploration of multi-enzyme cascades in one-pot systems could further enhance process efficiency and sustainability. acib.atnih.gov

Table 4: Potential Biocatalytic Applications for this compound

| Biocatalytic Goal | Enzyme Class | Potential Reaction | Sustainable Advantage |

|---|---|---|---|

| Synthesis of Chiral Amines | Transaminase | Asymmetric amination of a corresponding ketone | High enantioselectivity, avoids chiral separation. |

| Synthesis of Amides | Acyltransferase / Lipase | Amide coupling with a carboxylic acid | Avoids toxic coupling agents and harsh conditions; aqueous media. diva-portal.org |

| Derivatization | Monooxygenase | Regioselective hydroxylation | High selectivity, introduction of new functional groups. |

Q & A

Basic Synthesis Methodology

Q: What are the standard laboratory protocols for synthesizing N-Methyl-4-ethylbenzylamine? A: The synthesis typically involves alkylation of 4-ethylbenzylamine using methylating agents such as methyl iodide or dimethyl sulfate. Reaction conditions often include a polar aprotic solvent (e.g., DMF or acetonitrile), a base like potassium carbonate to deprotonate the amine, and temperatures between 60–80°C to optimize reaction kinetics. For example, analogous procedures for N-methylation of benzylamines are described in alkylation reactions of 4-methoxy-benzenamine derivatives . Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product with ≥95% purity .

Basic Structural Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methyl and ethyl substituents on the benzylamine backbone. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. Infrared (IR) spectroscopy can identify N–H and C–N stretching vibrations. For analogous compounds, these methods have been used to validate molecular formulas and substitution patterns .

Advanced Synthetic Optimization

Q: How can reaction parameters be optimized to improve yield and purity in this compound synthesis? A: Key variables include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Stoichiometry: A 10–20% excess of methylating agent ensures complete N-methylation.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems.

- Temperature control: Gradual heating (60–80°C) minimizes side reactions like over-alkylation.

These optimizations are derived from studies on structurally related N-methylbenzylamines .

Advanced Data Contradiction Analysis

Q: How should researchers address conflicting reports on the biological activity of this compound derivatives? A: Apply meta-analytical frameworks to quantify heterogeneity across studies. Use the I² statistic to assess the proportion of total variation due to heterogeneity (values >50% indicate significant inconsistency). For example, if enzymatic inhibition assays show divergent IC₅₀ values, subgroup analyses (e.g., by assay type or cell line) can identify confounding variables. This approach is validated in meta-analyses of pharmacological data .

Advanced Analytical Challenges

Q: What are the common pitfalls in detecting trace impurities during this compound analysis? A: Impurities like unreacted starting materials or N,N-dimethyl byproducts require high-resolution techniques:

- HPLC-MS: Use reverse-phase columns (C18) with gradient elution to separate closely related compounds.

- GC-FID: Ideal for volatile impurities; optimize temperature ramping to resolve peaks.

- Karl Fischer titration: Quantify residual water, which may affect stability.

Refer to purification protocols for analogous hydrochlorides, where recrystallization in ethanol/water mixtures reduces impurity levels .

Basic Safety and Handling

Q: What safety precautions are recommended for handling this compound? A: Key practices include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.

- Spill management: Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).

These guidelines align with safety data for structurally similar amines .

Advanced Mechanistic Studies

Q: How can computational modeling aid in understanding the reactivity of this compound in catalytic systems? A: Density Functional Theory (DFT) calculations can map reaction pathways, such as methyl group transfer or steric effects from the ethyl substituent. For example, calculate activation energies for N-methylation steps using software like Gaussian or ORCA. Compare frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Such models have been applied to analogous benzylamine derivatives in organocatalytic studies .

Advanced Stability Profiling

Q: What factors influence the long-term stability of this compound under varying storage conditions? A: Degradation pathways include:

- Oxidation: Monitor via periodic HPLC; add antioxidants like BHT (butylated hydroxytoluene).

- Hydrolysis: Control humidity (<30% RH) and avoid aqueous solvents.

- Photodegradation: Store in amber glassware under UV-filtered light.

Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life, as demonstrated for related hydrochlorides .

Basic Biological Screening

Q: What in vitro assays are suitable for preliminary bioactivity screening of this compound? A: Prioritize assays based on structural analogs:

- Enzyme inhibition: Use fluorogenic substrates for kinases or proteases.

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7).

- Receptor binding: Radioligand displacement assays for GPCRs (e.g., adrenergic receptors).

Dose-response curves (1–100 µM) and positive controls (e.g., known inhibitors) ensure reliability .

Advanced Data Reproducibility

Q: How can researchers ensure reproducibility in synthesizing this compound across laboratories? A: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Detailed protocols: Report exact molar ratios, solvent grades, and equipment specifications.

- Open-source ELNs: Use platforms like Chemotion for transparent data sharing.

- Inter-lab validation: Collaborative trials with third-party verification.

These steps are emphasized in systematic reviews and data management frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.